molecular formula C18H19N3O B2487277 (S)-2-(1-aminoethyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one CAS No. 1431699-63-6

(S)-2-(1-aminoethyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one

Cat. No.: B2487277
CAS No.: 1431699-63-6
M. Wt: 293.37
InChI Key: QHBKIIGWSNSIOR-ZDUSSCGKSA-N
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Description

(S)-2-(1-aminoethyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one is a chiral quinazolinone derivative Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(1-aminoethyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted aniline and o-toluidine.

    Cyclization: The aniline derivative undergoes cyclization with formamide or a similar reagent to form the quinazolinone core.

    Chiral Aminoethylation: Introduction of the chiral aminoethyl group is achieved through a chiral auxiliary or asymmetric synthesis, often using chiral catalysts or reagents.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions for large-scale synthesis, including:

    Catalysts: Use of efficient and recyclable catalysts to enhance yield and selectivity.

    Solvents: Selection of environmentally friendly solvents.

    Purification: Advanced purification techniques such as crystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(1-aminoethyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.

    Reduction: Reduction of the quinazolinone core can yield dihydroquinazolinones.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Imines, oximes.

    Reduction Products: Dihydroquinazolinones.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for treating diseases such as cancer, inflammation, and infections.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (S)-2-(1-aminoethyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one involves:

    Molecular Targets: Binding to specific enzymes or receptors in the body.

    Pathways: Modulating signaling pathways involved in cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    Chiral Aminoethyl Compounds: Compounds with chiral aminoethyl groups attached to different cores.

Uniqueness

(S)-2-(1-aminoethyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one is unique due to its specific combination of a chiral center, quinazolinone core, and o-tolyl substituent, which may confer distinct biological activities and chemical properties.

Properties

IUPAC Name

2-[(1S)-1-aminoethyl]-5-methyl-3-(2-methylphenyl)quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-11-7-4-5-10-15(11)21-17(13(3)19)20-14-9-6-8-12(2)16(14)18(21)22/h4-10,13H,19H2,1-3H3/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHBKIIGWSNSIOR-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)N=C(N(C2=O)C3=CC=CC=C3C)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)N=C(N(C2=O)C3=CC=CC=C3C)[C@H](C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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